molecular formula C21H15ClO3 B11155747 3-[(4-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11155747
M. Wt: 350.8 g/mol
InChI Key: RQTQKLLFLLQOBR-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves the condensation of 4-chlorobenzaldehyde with appropriate methoxy and methyl-substituted chromenone precursors. The reaction is usually carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent condensation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study and development .

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15ClO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3

InChI Key

RQTQKLLFLLQOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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